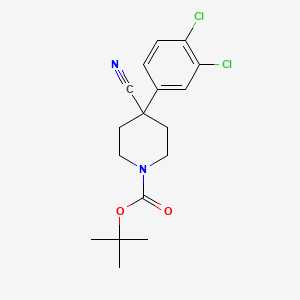
Tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Routes and Methods : Tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, it is used in the preparation of novel triple reuptake inhibitors, which possess a unique 2-phenyl-2-(piperidin-4-yl)ethanol moiety. Different synthesis routes, such as lipase-catalyzed kinetic resolution and asymmetric hydrogenation, are explored for its preparation (Yamashita et al., 2015).
Key Intermediate in Drug Synthesis : This compound is a key intermediate in the synthesis of drugs like Vandetanib, a medication used in cancer treatment. Its synthesis involves steps like acylation, sulfonation, and substitution, highlighting its role in complex pharmaceutical manufacturing processes (Wang et al., 2015).
Utility in Developing Anticancer Drugs : It is an important intermediate for small molecule anticancer drugs, demonstrating its significant role in cancer research and drug development. The synthesis methods for this compound are optimized to improve yields and efficiency, which is crucial for the pharmaceutical industry (Zhang et al., 2018).
Applications in Molecular Studies
- Structural Analysis and Characterization : Studies on the molecular structure and crystallography of compounds related to tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate offer insights into their potential applications in medicinal chemistry. For example, x-ray studies of similar compounds provide valuable information on molecular packing and interactions, which are essential for understanding their biological activity (Didierjean et al., 2004).
Role in Chemical Synthesis and Optimization
- Chemical Synthesis and Optimization : Research on the synthesis of various derivatives of tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate contributes to the development of new methodologies in chemical synthesis. These studies often focus on improving reaction conditions, yields, and scalability, which are crucial for both academic research and industrial applications (Meyers et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIDDGVWDUNAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678155 | |
| Record name | tert-Butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate | |
CAS RN |
669068-10-4 | |
| Record name | tert-Butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile](/img/structure/B1502699.png)
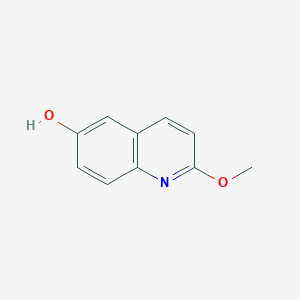
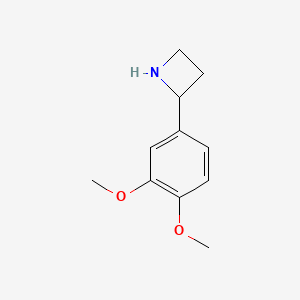

![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)
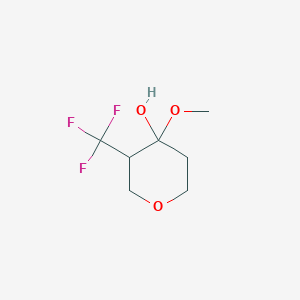
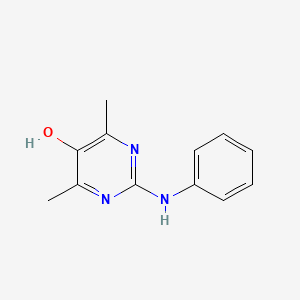

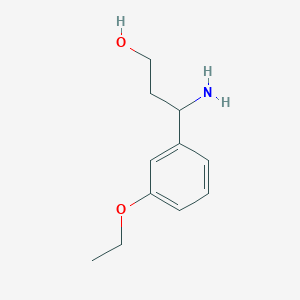
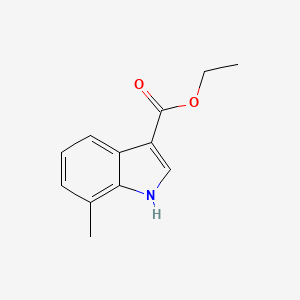
![3-Picoline,4-[(o-methoxyphenyl)ethynyl]-](/img/structure/B1502719.png)

